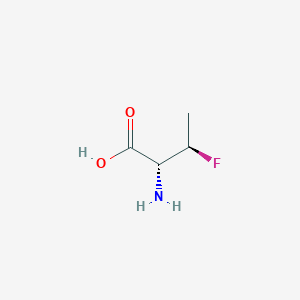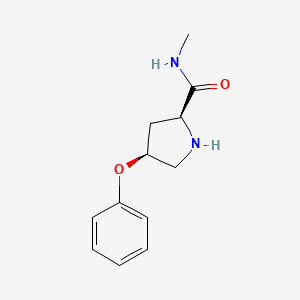
tert-butyl N-(4-oxo-3,4-dihydro-2H-1-benzopyran-6-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-(4-oxo-3,4-dihydro-2H-1-benzopyran-6-yl)carbamate is a synthetic organic compound that belongs to the class of benzopyran derivatives It is characterized by the presence of a tert-butyl carbamate group attached to a benzopyran ring system
Méthodes De Préparation
The synthesis of tert-butyl N-(4-oxo-3,4-dihydro-2H-1-benzopyran-6-yl)carbamate typically involves the reaction of a benzopyran derivative with tert-butyl isocyanate. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Analyse Des Réactions Chimiques
tert-Butyl N-(4-oxo-3,4-dihydro-2H-1-benzopyran-6-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
tert-Butyl N-(4-oxo-3,4-dihydro-2H-1-benzopyran-6-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of tert-butyl N-(4-oxo-3,4-dihydro-2H-1-benzopyran-6-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways involved depend on the specific biological context and the target molecules.
Comparaison Avec Des Composés Similaires
tert-Butyl N-(4-oxo-3,4-dihydro-2H-1-benzopyran-6-yl)carbamate can be compared with other benzopyran derivatives, such as:
tert-Butyl 4-oxo-3,4-dihydro-1(2H)-quinolinecarboxylate: Similar in structure but with a quinoline ring instead of a benzopyran ring.
tert-Butyl (2,4-dioxo-1,4-dihydro-2H-benzo[d][1,3]oxazin-7-yl)methyl)carbamate: Contains an oxazin ring system.
tert-Butyl (4-bromobutyl)carbamate: Features a bromobutyl group instead of a benzopyran ring. The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C14H17NO4 |
|---|---|
Poids moléculaire |
263.29 g/mol |
Nom IUPAC |
tert-butyl N-(4-oxo-2,3-dihydrochromen-6-yl)carbamate |
InChI |
InChI=1S/C14H17NO4/c1-14(2,3)19-13(17)15-9-4-5-12-10(8-9)11(16)6-7-18-12/h4-5,8H,6-7H2,1-3H3,(H,15,17) |
Clé InChI |
MPYOJWISFVDHSC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CC2=C(C=C1)OCCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(Chlorocarbonyl)oxy]propane-1-sulfonyl fluoride](/img/structure/B13481381.png)
![5-[2-(4-Aminophenyl)ethylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13481389.png)








![Rac-1-[(1r,3r)-3-[(dimethylamino)methyl]cyclobutyl]methanaminedihydrochloride,trans](/img/structure/B13481437.png)
![3-(Bicyclo[2.2.1]heptan-2-yl)-4-ethyl-1h-pyrazol-5-amine](/img/structure/B13481438.png)
